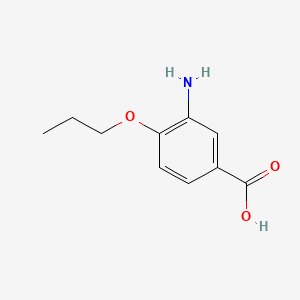

4-Phenoxybutan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 4-Phenoxybutan-1-amine hydrochloride often involves the formation of complex ligands and their reaction with various elements or compounds. For example, the synthesis and characterization of N4O3 amine phenol ligands and their lanthanide complexes have been reported, demonstrating the intricate processes involved in synthesizing compounds with specific functional groups and structural features (Liu et al., 1993).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as those involving amine−bis(phenolate) ligands, provides insight into how minor structural changes can significantly affect reactivity and function. The study of zirconium complexes of amine bis(phenolate) ligands, for example, highlights the importance of peripheral structural parameters on reactivity, demonstrating the complex interplay between molecular structure and chemical behavior (Tshuva et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving 4-Phenoxybutan-1-amine hydrochloride or similar compounds are diverse. For instance, the formation of exocyclic deoxyadenosine adducts of 1,2,3,4-diepoxybutane illustrates the compound's potential to engage in complex reactions, which could be relevant for understanding its reactivity and interactions with biomolecules (Seneviratne et al., 2010).

Physical Properties Analysis

The physical properties of 4-Phenoxybutan-1-amine hydrochloride derivatives are crucial for their application in various fields. The determination methods for related compounds, such as bisphosphonic acids in urine, involve sophisticated analytical techniques that highlight the compounds' physical and chemical behavior and their interactions in biological systems (Kline et al., 1990).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are essential for understanding how 4-Phenoxybutan-1-amine hydrochloride and related compounds can be utilized in various applications. Experimental and theoretical investigations on amine derivatives as corrosion inhibitors provide insight into their chemical properties, including reactivity towards metal surfaces in corrosive environments, demonstrating their potential utility in material science applications (Boughoues et al., 2020).

科学的研究の応用

Synthesis and Medicinal Applications

- Synthesis of Chlorinated Compounds : Aloe species, such as Aloe sabaea, contain chlorinated compounds like N-(4-chlorobutyl)butanamide. The synthesis of such compounds is of current scientific interest, and 4-phenoxybutylamine plays a role in these syntheses (D’hooghe et al., 2003).

Plant Growth and Agricultural Research

- Quaternary Salts of Ammonia : The tertiary amines derived from cinnamic acids, and potentially including structures similar to 4-phenoxybutan-1-amine, were synthesized and tested as plant growth retardants (Sharma & Jagdeo, 2004).

Chemical Reaction Mechanisms and Kinetics

- Nucleophilic Substitution Reactions : Studies on the reactions of trans-4-(para-substituted phenoxy)-3-buten-2-ones with primary amines, including structures similar to 4-phenoxybutan-1-amine, provide insights into nucleophilic substitution mechanisms (Lartey & Fedor, 1979).

Polymer Chemistry

- Amination of Polymers : Research on the amination of chloromethylated polystyrene with amines, such as 2-aminobutanol, provides insights that could be applicable to the reactions involving 4-phenoxybutan-1-amine (Kawabe & Yanagita, 1971).

Analytical Chemistry

- HPLC Analysis in Pharmaceuticals : Monosodium 4-amino-1-hydroxybutane-1,1-diphosphonic acid, a bone resorption inhibitor, was analyzed using HPLC with post-column derivatization, a method potentially applicable to the analysis of similar compounds like 4-phenoxybutan-1-amine (Kwong et al., 1990).

特性

IUPAC Name |

4-phenoxybutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c11-8-4-5-9-12-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHMFAWCLDOBRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

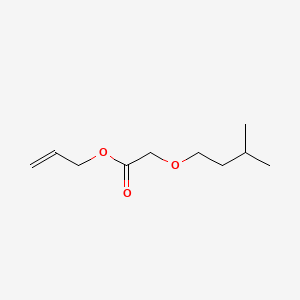

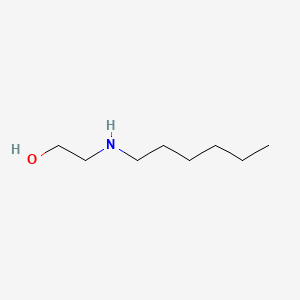

C1=CC=C(C=C1)OCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982021 |

Source

|

| Record name | 4-Phenoxybutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxybutan-1-amine hydrochloride | |

CAS RN |

64037-61-2 |

Source

|

| Record name | Butylamine, 4-phenoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenoxybutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene-2-carbonitrile](/img/structure/B1266706.png)

![2-[4-(Hexyloxy)phenyl]acetic acid](/img/structure/B1266710.png)